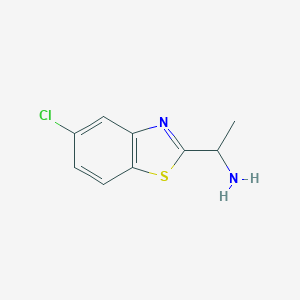

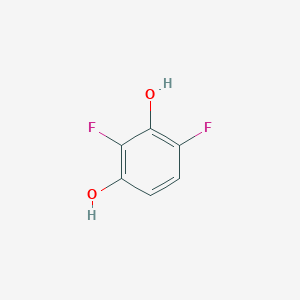

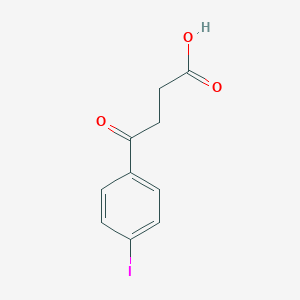

![molecular formula C9H9NOS2 B067482 5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione CAS No. 171874-52-5](/img/structure/B67482.png)

5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione

Descripción general

Descripción

5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione, also known as BET, is a heterocyclic compound that has been widely studied in the field of medicinal chemistry. BET has shown promising results in various scientific research applications, including its use as an antioxidant, a metal chelator, and an anti-inflammatory agent.

Mecanismo De Acción

5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione's mechanism of action as an antioxidant is believed to be due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. As a metal chelator, this compound binds to copper ions and prevents them from participating in oxidative reactions that can damage cells.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. In addition to its antioxidant and metal chelation properties, this compound has been shown to inhibit the activity of enzymes such as xanthine oxidase and lipoxygenase. It has also been shown to reduce inflammation in various biological systems.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione in lab experiments is its relatively low cost and availability. This compound is also stable under a wide range of conditions, making it a versatile compound for use in various assays. However, one limitation of using this compound is its potential toxicity at high concentrations. Care should be taken when handling and using this compound in lab experiments.

Direcciones Futuras

There are several potential future directions for research involving 5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione. One area of interest is its potential use as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound's ability to chelate copper ions and prevent oxidative damage could be beneficial in these diseases. Additionally, this compound's anti-inflammatory properties could be useful in the treatment of inflammatory diseases such as arthritis. Another potential future direction is the development of this compound-based materials for use in biomedical applications such as drug delivery and tissue engineering.

Conclusion

In conclusion, this compound, or this compound, is a heterocyclic compound with promising scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound's potential therapeutic applications make it an interesting compound for further study in the field of medicinal chemistry.

Aplicaciones Científicas De Investigación

5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione has been studied extensively for its antioxidant properties. It has been shown to scavenge free radicals and protect against oxidative stress in various biological systems. This compound has also been investigated as a metal chelator, specifically for its ability to chelate copper ions. This property has potential therapeutic applications in the treatment of diseases such as Alzheimer's and Parkinson's.

Propiedades

| 171874-52-5 | |

Fórmula molecular |

C9H9NOS2 |

Peso molecular |

211.3 g/mol |

Nombre IUPAC |

5-(2-hydroxyethyl)-3H-1,3-benzothiazole-2-thione |

InChI |

InChI=1S/C9H9NOS2/c11-4-3-6-1-2-8-7(5-6)10-9(12)13-8/h1-2,5,11H,3-4H2,(H,10,12) |

Clave InChI |

HYZGOPPGHIABKS-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1CCO)NC(=S)S2 |

SMILES canónico |

C1=CC2=C(C=C1CCO)NC(=S)S2 |

Sinónimos |

2(3H)-Benzothiazolethione,5-(2-hydroxyethyl)-(9CI) |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

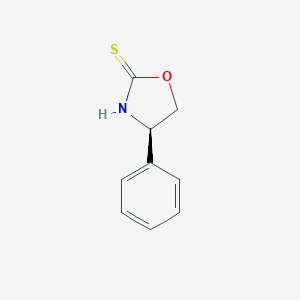

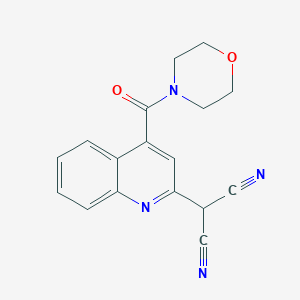

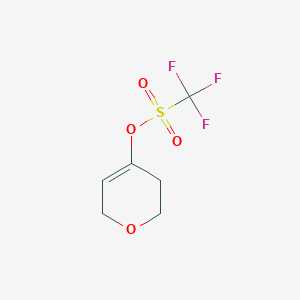

![6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B67403.png)

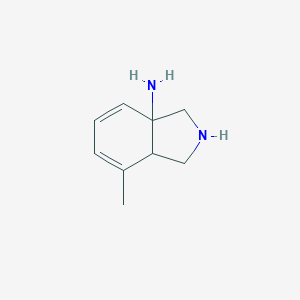

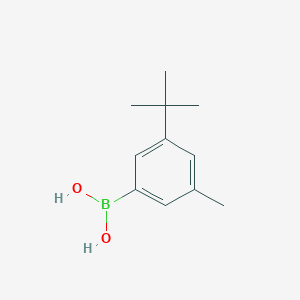

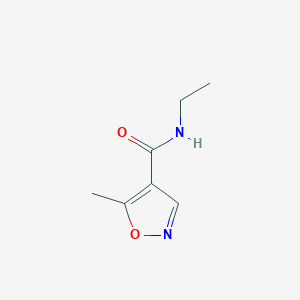

![2-[(2-Methylphenoxy)methyl]benzeneboronic acid](/img/structure/B67407.png)

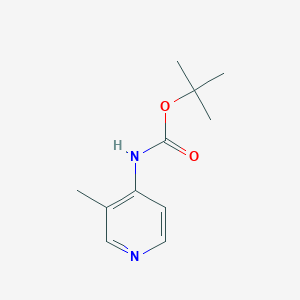

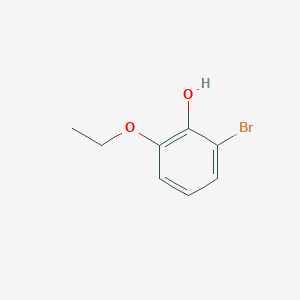

![(2S)-2-amino-3-[2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)biphenyl-3-yl]propanoic acid](/img/structure/B67422.png)